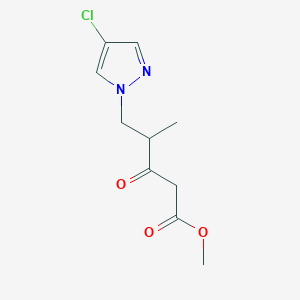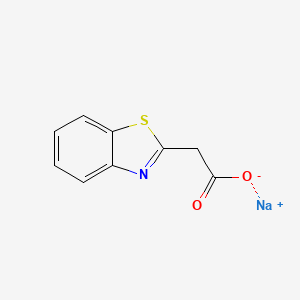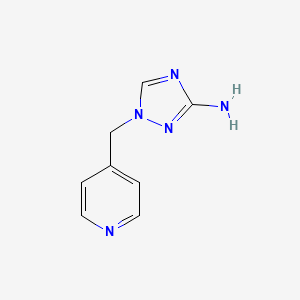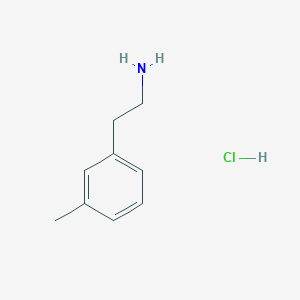![molecular formula C18H25ClO5 B1394330 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid CAS No. 162747-64-0](/img/structure/B1394330.png)
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid
描述
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid is a chemical compound with the CAS number 162747-64-0 .
Molecular Structure Analysis
The molecular formula of this compound is C18H25ClO5 . The average mass is 356.841 Da and the monoisotopic mass is 356.139038 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3. It has a boiling point of 548.3±50.0 °C at 760 mmHg . The molecular formula is C18H25ClO5 .科学研究应用
Impact on Muscle Chloride Channel Conductance : This compound is known to influence chloride membrane conductance in rat striated muscle by interacting with a specific receptor. Studies have shown that chemical modifications to the compound, such as introducing a second aryloxy moiety, can affect its biological activity. Notably, increasing the length of the alkyl chain up to three methylenic groups enhances the biological activity, while further lengthening reduces it (Carbonara et al., 2001).
Role in Treating Asthma and Allergic Disorders : This compound has been identified as a potent receptor antagonist for leukotriene D4, potentially useful in treating asthma and other allergic disorders. Research on its disposition and metabolism in rats and dogs revealed rapid plasma decline and poor bioavailability due to efficient first-pass metabolism (Tocco et al., 1988).
Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties. Specifically, compounds synthesized with hydrazide, pyrrole, and chloroquinoxaline moieties showed good activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Herbicide Adsorption and Degradation in Soils : The compound is part of the phenoxyalkanoic acid herbicides group, which includes chemicals like 2,4-D and MCPA. Studies have shown that these herbicides are predominantly adsorbed as anions and undergo bacterial degradation in soils. The research compared their adsorption in soils and degradation rates to assess their potential for groundwater contamination (Paszko et al., 2016).
Biotransformation in Different Species : Research has shown that 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid, exhibits varied biotransformation in different species. It is rapidly converted to an alcohol in humans, while in rats, mice, and dogs, its side-chain is oxidized to acetic acid. This highlights the species-specific metabolic pathways of similar compounds (Pottier et al., 1978).
安全和危害
属性
IUPAC Name |
4-[6-acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-6-15-16(23-12-5-10-19)9-8-14(13(2)20)18(15)24-11-4-7-17(21)22/h8-9H,3-7,10-12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJGTOZRUYFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



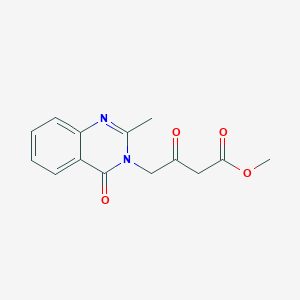
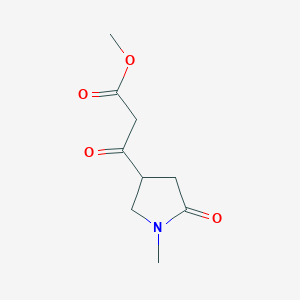
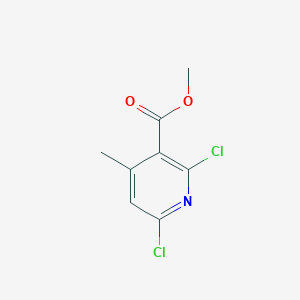
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)
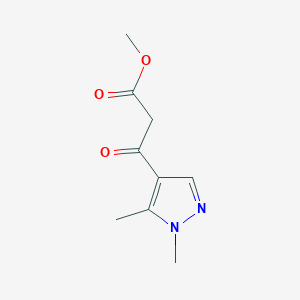
![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
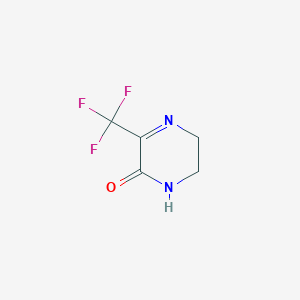
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
